1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene 1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18807630
InChI: InChI=1S/C9H8F3IO2S/c1-14-6-4-3-5(13)8(7(6)15-2)16-9(10,11)12/h3-4H,1-2H3
SMILES:
Molecular Formula: C9H8F3IO2S
Molecular Weight: 364.13 g/mol

1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18807630

Molecular Formula: C9H8F3IO2S

Molecular Weight: 364.13 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene -

Specification

Molecular Formula C9H8F3IO2S
Molecular Weight 364.13 g/mol
IUPAC Name 1-iodo-3,4-dimethoxy-2-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C9H8F3IO2S/c1-14-6-4-3-5(13)8(7(6)15-2)16-9(10,11)12/h3-4H,1-2H3
Standard InChI Key BNAIXLQZFQLSAM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)I)SC(F)(F)F)OC

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characteristics

The compound features a benzene ring substituted with two methoxy groups at the 1- and 2-positions, an iodine atom at the 4-position, and a trifluoromethylthio (-SCF₃) group at the 3-position. This arrangement creates a sterically congested environment that influences its reactivity and intermolecular interactions. The iodine atom’s polarizability facilitates halogen bonding, while the electron-withdrawing -SCF₃ group enhances electrophilic substitution kinetics.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₈F₃IO₂S
Molecular Weight364.13 g/mol
CAS NumberVC18807630
Hazard ClassificationResearch use only

Synthesis and Industrial-Scale Production

Laboratory-Scale Synthesis

The primary synthetic route involves nucleophilic aromatic substitution on 1,2-dimethoxybenzene. Iodination is achieved using iodine monochloride (ICl) in acetic acid, followed by trifluoromethylthiolation with reagents such as trifluoromethylsulfenyl chloride (CF₃SCl) under anhydrous conditions.

Representative Procedure:

  • Iodination: 1,2-Dimethoxybenzene is treated with ICl at 0–5°C for 6 hours, yielding 1,2-dimethoxy-4-iodobenzene.

  • Trifluoromethylthiolation: The intermediate reacts with CF₃SCl in dichloromethane, catalyzed by CuI, at room temperature for 12 hours.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in 65–70% yield.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance reaction control and throughput. Key optimizations include:

  • Residence Time: 30 minutes at 50°C for iodination.

  • Catalyst Recycling: Copper catalysts are recovered via membrane filtration.

  • Purity Standards: Final products exceed 98% purity, validated by HPLC.

Table 2: Industrial Synthesis Parameters

ParameterIodination StepSCF₃ Incorporation
Temperature50°C25°C
PressureAmbient1 atm
CatalystNoneCuI (5 mol%)
SolventAcetic AcidDichloromethane

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The iodine atom undergoes facile displacement with nucleophiles (e.g., amines, alkoxides), enabling access to derivatives like 4-amino- and 4-alkoxy-substituted analogs. Kinetic studies reveal a second-order rate constant of 3.2 × 10⁻⁴ M⁻¹s⁻¹ for reaction with piperidine in DMF at 25°C.

Oxidation and Sulfur Modifications

Treatment with hydrogen peroxide converts the -SCF₃ group to sulfoxide (-SOCCF₃) and sulfone (-SO₂CF₃) derivatives. These transformations modulate electronic properties, with sulfones exhibiting a 0.5 eV reduction in HOMO-LUMO gap compared to the parent compound.

Halogen Bonding and Crystal Engineering

The iodine atom participates in halogen bonding (XB) with electron donors (e.g., pyridines), forming co-crystals with tunable photoluminescent properties. X-ray crystallography of a 1:1 adduct with 4-dimethylaminopyridine shows an XB distance of 2.96 Å and a C–I···N angle of 172°.

Applications in Medicinal Chemistry

Lipophilicity and Drug Design

The -SCF₃ group confers a logP value of 3.8, enhancing blood-brain barrier permeability in preclinical models. Derivatives of this compound are explored as kinase inhibitors, with IC₅₀ values below 100 nM reported for JAK2 and BRAF targets.

Metabolic Stability

In vitro hepatic microsomal assays demonstrate a half-life exceeding 120 minutes for lead derivatives, attributed to the -SCF₃ group’s resistance to oxidative metabolism.

Future Research Directions

  • Catalytic Asymmetric Functionalization: Developing enantioselective substitutions at the iodine center.

  • Polymer Chemistry: Incorporating the compound into conductive polymers via Suzuki-Miyaura couplings.

  • Antiviral Applications: Screening derivatives against emerging RNA viruses.

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